

A Comparative Guide to the Spectroscopic Analysis of Bis-acrylate-PEG5

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| Compound of Interest | | |
|----------------------|-------------------|-----------|
| Compound Name: | Bis-acrylate-PEG5 | |
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This guide provides a detailed comparison of the spectroscopic analysis of **Bis-acrylate-PEG5** using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who utilize PEG linkers in their work. This document outlines the expected spectral characteristics, offers detailed experimental protocols, and compares the data with relevant alternatives to ensure proper characterization and quality control.

Introduction to Bis-acrylate-PEG5

Bis-acrylate-PEG5 is a bifunctional molecule featuring a five-unit polyethylene glycol (PEG) chain flanked by two acrylate groups. Its systematic IUPAC name is 2-[2-[2-[2-(2-prop-2-enoyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate, and its molecular formula is C₁₆H₂₆O₈[1][2][3]. This compound is frequently used as a crosslinker in the synthesis of hydrogels and as a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs)[1][3][4]. Spectroscopic analysis is crucial for confirming its identity, purity, and the successful incorporation of both the PEG and acrylate functionalities.

Chemical Structure:

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For **Bis-acrylate-PEG5**, FTIR is used to confirm the presence of the characteristic



ester carbonyl and vinyl groups of the acrylate moieties, as well as the ether linkages of the PEG backbone.

Expected FTIR Spectral Data

The table below summarizes the key vibrational bands expected in the FTIR spectrum of **Bisacrylate-PEG5**.

| Wavenumber (cm ⁻¹) | Functional Group | Vibration Mode | Expected Appearance |
|-----------------------------------|------------------|----------------------------|--------------------------|
| ~2870 - 2950 | C-H (Aliphatic) | Stretching | Strong, Broad |
| ~1725 | C=O (Ester) | Stretching | Strong, Sharp |
| ~1635 | C=C (Vinyl) | Stretching | Medium to Weak, Sharp |
| ~1450 | С-Н | Bending (Scissoring) | Medium |
| ~1100 - 1150 | C-O-C (Ether) | Asymmetric Stretching | Very Strong, Broad |
| ~810 | =C-H | Bending (Out-of- plane) | Medium, Sharp |

Data compiled from typical values for PEG-acrylates.[5][6][7][8]

Comparison with Alternatives

The primary spectral features remain consistent across different PEG chain lengths. However, the relative intensity of the C-O-C ether peak (~1100 cm⁻¹) compared to the C=O ester peak (~1725 cm⁻¹) will increase with longer PEG chains.

When comparing **Bis-acrylate-PEG5** to Bis-methacrylate-PEG5, the primary difference in the FTIR spectrum is subtle. The C=C stretching vibration may shift slightly, and changes in the C-H bending regions will occur due to the additional methyl group on the double bond in the methacrylate.



| Compound | C=O Stretch (cm ⁻¹) | C=C Stretch (cm ⁻¹) | Key Differentiator |
|---------------------------|---------------------------------|---------------------------------|--|
| Bis-acrylate-PEG5 | ~1725 | ~1635 | Presence of characteristic acrylate peaks. |
| Bis-methacrylate- PEG5 | ~1720 | ~1638 | Subtle shifts and changes in C-H bending patterns. |

Experimental Protocol: FTIR Spectroscopy

- Sample Preparation: For liquid samples, a small drop of Bis-acrylate-PEG5 is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a KBr pellet may be prepared.
- Instrument Setup:
 - Spectrometer: A standard FTIR spectrometer.
 - Accessory: ATR is recommended for ease of use and good signal quality.
 - Detector: Deuterated Triglycine Sulfate (DTGS) is typically sufficient.
- Data Acquisition:
 - A background spectrum of the clean ATR crystal is collected.
 - The sample spectrum is then acquired.
 - Range: 4000 to 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[9][10]
- Data Processing: The resulting spectrum is baseline-corrected and peak positions are identified.



Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule, allowing for structural confirmation and assessment of purity.

Expected ¹H NMR Spectral Data

The table below details the expected chemical shifts and multiplicities for the protons in **Bis-acrylate-PEG5**, typically dissolved in a deuterated solvent like CDCl₃.

| Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity | Integration (Relative) |
|-------------------------|--|-------------------|---------------------------|
| ~5.8 - 6.4 | a: H₂C=CH- | Multiplet | 4H (2H per group) |
| ~6.1 | b: H ₂ C=CH- | Multiplet | 2H (1H per group) |
| ~4.3 | c: -O-CH ₂ -CH ₂ -O- C=O | Triplet | 4H |
| ~3.7 | d: -O-CH ₂ -CH ₂ -O- C=O | Triplet | 4H |
| ~3.6 | e: -O-CH ₂ -CH ₂ -O- (PEG backbone) | Singlet/Multiplet | 12H |

Chemical shifts are referenced to tetramethylsilane (TMS) and can vary slightly based on solvent and concentration.[6][11]

Structure with Proton Assignments:

Comparison with Alternatives

 Varying PEG Length: For Bis-acrylates with different PEG lengths, the chemical shifts of the acrylate protons (a, b) and the terminal PEG protons (c, d) will remain largely unchanged.
The most significant difference will be the relative integration of the main PEG backbone



signal (e). By comparing the integration of the acrylate protons to the PEG protons, the average PEG chain length can be confirmed.

• Bis-methacrylate-PEG5: In the ¹H NMR spectrum of the methacrylate alternative, the vinyl protons are replaced by two signals around ~5.5 and ~6.1 ppm, and a new singlet appears around ~1.9 ppm corresponding to the methyl protons (-C(CH₃)=CH₂).

| Compound | Vinyl/Acrylate Region (ppm) | PEG Backbone (ppm) | Key Differentiator |
|---------------------------|--------------------------------|-----------------------|---|
| Bis-acrylate-PEG5 | ~5.8 - 6.4 (3 signals) | ~3.6 | Characteristic three- proton acrylate pattern. |
| Bis-methacrylate- PEG5 | ~5.5, ~6.1 (2 signals) | ~3.6 | Two vinyl proton signals plus a methyl singlet at ~1.9 ppm. |

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Bis-acrylate-PEG5** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Spectrometer: A 300-600 MHz NMR spectrometer.
 - Probe: Standard broadband or inverse detection probe.
- Data Acquisition:
 - The instrument is tuned and the magnetic field is shimmed to optimize resolution.
 - A standard one-dimensional proton pulse sequence is used.
 - Key parameters:







■ Spectral Width: ~12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

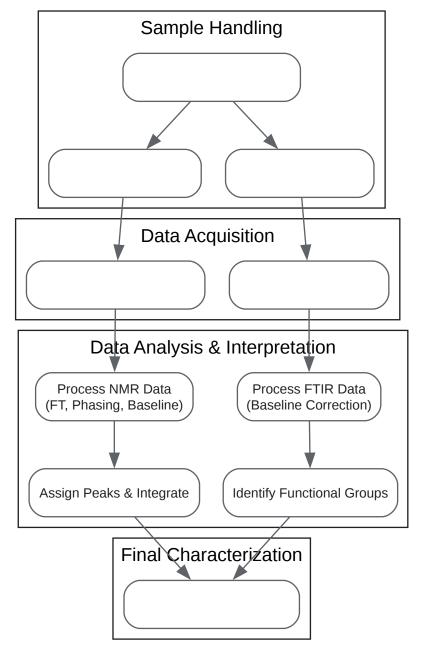
Number of Scans: 8-16.

• Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then referenced (e.g., to residual solvent signal or TMS), and the peaks are integrated.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **Bis-acrylate-PEG5**.





Spectroscopic Analysis Workflow for Bis-acrylate-PEG5

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Caption: Workflow for the spectroscopic characterization of Bis-acrylate-PEG5.

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